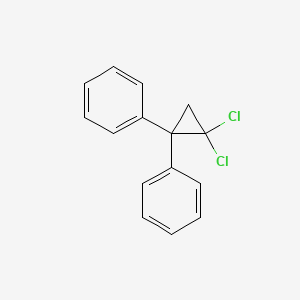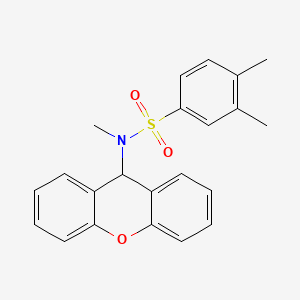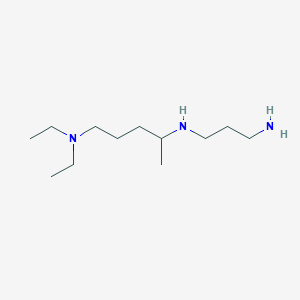
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a pentane backbone, with additional ethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine typically involves the reaction of 1,4-dibromopentane with diethylamine, followed by the introduction of the 3-aminopropyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine include:
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: A flexible four-arm polypropylene imine tetraamine dendrimer.
N-(3-Aminopropyl)morpholine: A compound with a similar aminopropyl group but different backbone structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific pentane backbone and the presence of diethyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
5423-66-5 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C12H29N3/c1-4-15(5-2)11-6-8-12(3)14-10-7-9-13/h12,14H,4-11,13H2,1-3H3 |
InChI Key |
ZAHSEHDQGJUREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
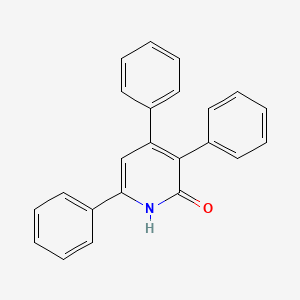
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
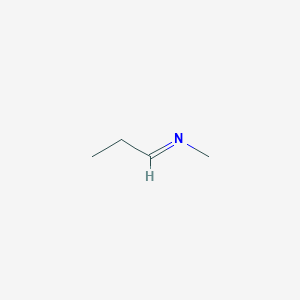
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
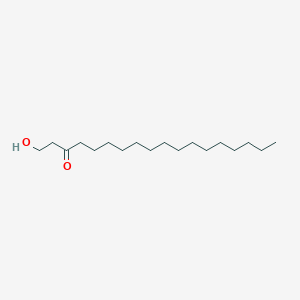
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
